N-Ethyl-2,2,2-D3-aniline
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Overview
Description
N-Ethyl-2,2,2-D3-aniline: is a deuterated derivative of N-ethyl aniline, where the hydrogen atoms on the ethyl group are replaced with deuterium (D). This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Ethyl-2,2,2-D3-aniline typically involves the following steps:
Starting Materials: Aniline and acetaldehyde are used as starting materials.
Nucleophilic Reaction: At normal temperature and pressure, aniline reacts with acetaldehyde to form a Schiff base through a nucleophilic reaction.
Reduction: The Schiff base is then reduced under hydrogenation conditions using a reducing agent such as lithium aluminium tetrahydride in diethyl ether
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet industrial demands. The process involves:
Reactors: Using large reactors to handle the nucleophilic reaction and reduction steps.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2,2,2-D3-aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated aniline derivatives
Scientific Research Applications
N-Ethyl-2,2,2-D3-aniline has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotopic effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties .
Mechanism of Action
The mechanism of action of N-Ethyl-2,2,2-D3-aniline involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds. This can be particularly useful in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
N-Ethyl Aniline: The non-deuterated version of N-Ethyl-2,2,2-D3-aniline.
N-Methyl Aniline: Another alkyl-substituted aniline with a methyl group instead of an ethyl group.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties can be leveraged in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to gain deeper insights into chemical and biological processes .
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
124.20 g/mol |
IUPAC Name |
N-(2,2,2-trideuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3 |
InChI Key |
OJGMBLNIHDZDGS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CNC1=CC=CC=C1 |
Canonical SMILES |
CCNC1=CC=CC=C1 |
Origin of Product |
United States |
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